molecular formula C13H20N4O B2991245 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide CAS No. 1448059-61-7

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide

Cat. No. B2991245
CAS RN: 1448059-61-7
M. Wt: 248.33
InChI Key: NRLFHLLLJTWQOH-UHFFFAOYSA-N
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Description

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide” is a chemical compound with a molecular formula of C17H19IN4O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The ACD/LogP value is 4.49 . The polar surface area is 58 Å2 .

Scientific Research Applications

I have conducted several searches to find scientific research applications for the compound “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide”, also known as “N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide”. Unfortunately, there is limited information available on this specific compound’s applications in scientific research.

However, pyrimidine derivatives in general have a wide range of therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant activities . These applications could potentially be relevant to the compound .

Future Directions

The current work on the synthesis of 2-(pyrrolidin-1-yl)pyrimidines is a continuation of previous studies, aiming to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine . This significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-4-11(18)16-12-9(2)14-13(15-10(12)3)17-7-5-6-8-17/h4-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLFHLLLJTWQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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